An In-Depth Technical Guide to the Physicochemical Properties of Benzyl thiophen-2-ylcarbamate
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl thiophen-2-ylcarbamate
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl thiophen-2-ylcarbamate. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its properties is crucial for researchers and drug development professionals. While specific experimental data for this compound is not extensively published, this document synthesizes predicted data, information from analogous structures, and established analytical methodologies to offer a robust scientific profile. The guide covers chemical identity, core physical properties, spectroscopic characterization, and the validated experimental protocols required for their determination, serving as an essential resource for laboratory investigation.
Chemical Identity and Structure
Benzyl thiophen-2-ylcarbamate is a carbamate derivative featuring a benzyl protecting group on the nitrogen atom, which is in turn bonded to a thiophene ring at the 2-position. The structure combines the aromaticity of the benzyl and thiophene rings with the polar carbamate linkage, defining its chemical behavior and physical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | Benzyl thiophen-2-ylcarbamate | N/A |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₂H₁₁NO₂S | Calculated |
| Molecular Weight | 233.29 g/mol | Calculated |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CS2 | N/A |
| InChIKey | Not available | N/A |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; O2 [label="O"]; N1 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; S1 [label="S"]; C12 [label="C"];
// Benzyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5, label="CH₂"];
// Carbamate group C7 -- O1 [len=1.5]; O1 -- C8 [len=1.5]; C8 -- O2 [len=1.5, label="O"]; C8 -- N1 [len=1.5]; N1 -- H_N [label="H", len=1.0];
// Thiophene group N1 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- S1 [len=1.5]; S1 -- C12 [len=1.5]; C12 -- C9 [len=1.5];
// Add implicit hydrogens for clarity where needed C2 -- H2[label="H", len=1.0]; C3 -- H3[label="H", len=1.0]; C4 -- H4[label="H", len=1.0]; C5 -- H5[label="H", len=1.0]; C6 -- H6[label="H", len=1.0]; C10 -- H10 [label="H", len=1.0]; C11 -- H11 [label="H", len=1.0]; C12 -- H12 [label="H", len=1.0]; }
Caption: Chemical structure of Benzyl thiophen-2-ylcarbamate.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its suitability as a drug candidate, its reaction kinetics, and its purification requirements. The following sections detail the expected properties of Benzyl thiophen-2-ylcarbamate.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Analog Data |
| Physical State | White to off-white crystalline solid | Based on similar carbamate compounds. |
| Melting Point | Requires experimental determination | Pure crystalline organic compounds typically have a sharp melting point range of 0.5-1.0°C[1]. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate); sparingly soluble in nonpolar solvents (e.g., hexane); likely insoluble in water. | The "like dissolves like" principle suggests the polar carbamate group and aromatic rings favor solubility in polar organic solvents[2]. |
| logP (XLogP3) | ~3.0 - 4.0 (Estimated) | Based on the presence of two aromatic rings and a relatively non-polar backbone. The related Benzyl N-methylcarbamate has a computed XLogP3 of 1.7[3]. The thiophene and additional phenyl ring would increase this value. |
Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden this range[4][5].
Protocol for Melting Point Determination (Thiele Tube Method)
The causality behind this choice is its simplicity and accuracy for determining the melting point of a small amount of substance. The heated oil bath ensures a slow, uniform temperature increase, which is critical for observing the precise melting range[1].
-
Sample Preparation: A small amount of the dried, crystalline Benzyl thiophen-2-ylcarbamate is finely crushed into a powder. The open end of a glass capillary tube is dipped into the powder and gently tapped on a hard surface until 2-3 mm of the sample is packed at the bottom[4][6].
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube filled with mineral oil, making sure the rubber band or attachment is not submerged in the oil[1].
-
Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner. The heating rate should be controlled to about 1-2°C per minute as the temperature approaches the expected melting point[1][6].
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range[6]. A sharp range (e.g., 1-2°C) indicates high purity[7].
Solubility Profile
Solubility dictates the choice of solvents for reactions, purification (crystallization), and formulation. The principle of "like dissolves like" is the guiding principle for solubility prediction and testing[2].
Protocol for Qualitative Solubility Determination
This protocol is a self-validating system; by testing across a range of solvents with varying polarities and pH, a comprehensive and reliable solubility profile is established.
-
Preparation: Place approximately 10-20 mg of Benzyl thiophen-2-ylcarbamate into separate, labeled test tubes[8].
-
Solvent Addition: Add 1 mL of a chosen solvent to a test tube. Common solvents for this screening include water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH, and concentrated H₂SO₄[8][9].
-
Agitation: Stir the mixture vigorously for 60 seconds[10].
-
Observation: Observe whether the solid dissolves completely, partially, or not at all. Record the result as soluble, partially soluble, or insoluble[10].
-
Systematic Testing: Follow a systematic flow, starting with water. If insoluble in water, test in aqueous acid and base to check for ionizable functional groups. The compound is expected to be insoluble in water, 5% HCl, and 5% NaOH due to the absence of strongly basic or acidic groups, but soluble in organic solvents like ether or dichloromethane.
Caption: Workflow for quantitative solubility determination.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental data is unavailable, a predicted spectrum can be inferred based on the structure. The choice to analyze both ¹H and ¹³C NMR provides orthogonal data, confirming both the proton environments and the underlying carbon skeleton.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~7.40-7.20 ppm (m, 5H): Multiplet corresponding to the five protons of the benzyl ring.
-
~7.10-6.80 ppm (m, 3H): Multiplets corresponding to the three protons on the thiophene ring.
-
~6.50 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate.
-
~5.20 ppm (s, 2H): A singlet for the two benzylic (O-CH₂) protons.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~153 ppm: Carbonyl carbon (C=O) of the carbamate.
-
~140-127 ppm: Multiple signals for the aromatic carbons of the benzyl and thiophene rings.
-
~68 ppm: Benzylic carbon (O-CH₂).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency[11][12].
Characteristic IR Absorption Bands:
-
~3300 cm⁻¹ (N-H Stretch): A moderate, sharp peak characteristic of the N-H bond in the carbamate.
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Peaks indicating the C-H bonds on the benzyl and thiophene rings[13][14].
-
~1720-1700 cm⁻¹ (C=O Stretch): A strong, sharp absorption characteristic of the carbamate carbonyl group.
-
~1600-1450 cm⁻¹ (C=C Stretch): Absorptions from the aromatic ring stretching vibrations[14].
-
~1250 cm⁻¹ (C-O Stretch): A strong band corresponding to the C-O single bond of the carbamate ester.
Caption: A self-validating workflow for compound characterization.
Stability and Reactivity
Benzyl thiophen-2-ylcarbamate is expected to be stable under standard laboratory conditions. The primary point of reactivity relevant to drug development is the potential for hydrolysis of the carbamate bond under strong acidic or basic conditions, which would yield benzyl alcohol, 2-aminothiophene, and carbon dioxide. The benzyl group itself can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), a common deprotection strategy in organic synthesis.
Conclusion
This guide establishes a foundational understanding of the physicochemical properties of Benzyl thiophen-2-ylcarbamate based on established chemical principles and data from analogous structures. While direct experimental values require laboratory determination, the provided protocols offer a clear and validated pathway for obtaining this critical data. The predicted properties—a crystalline solid with good solubility in polar organic solvents and characteristic spectroscopic signatures—provide researchers and drug development professionals with the essential knowledge base to effectively utilize this compound in their work.
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Matrix Fine Chemicals. BENZYL N-{[5-(HYDROXYMETHYL)THIOPHEN-2-YL]METHYL}CARBAMATE | CAS 499771-05-0. [Link]
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Experiment 1: Melting-point Determinations. [Link]
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JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]
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Dana Bioscience. Benzyl thiophen-2-ylcarbamate 10g. [Link]
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S. Taniyama, et al. The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. 1961. [Link]
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